![molecular formula C13H21O4PS B14218169 1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene CAS No. 827304-08-5](/img/structure/B14218169.png)
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene is a complex organic compound with a unique structure that includes a diethoxyphosphoryl group, a sulfinyl group, and a methylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diethoxyphosphoryl group: This can be achieved by reacting a suitable alcohol with phosphorus oxychloride (POCl3) under controlled conditions.
Introduction of the sulfinyl group: This step involves the oxidation of a thioether precursor using an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Attachment to the methylbenzene moiety: The final step involves coupling the diethoxyphosphorylethylsulfinyl intermediate with a methylbenzene derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The sulfinyl group can be reduced to a thioether using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The diethoxyphosphoryl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of substituted phosphonate derivatives.
Scientific Research Applications
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene involves its interaction with specific molecular targets. The diethoxyphosphoryl group can act as a phosphorylating agent, modifying proteins and enzymes by transferring the phosphoryl group. This modification can alter the activity, stability, and interactions of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(S)-1-diethoxyphosphorylethylsulfonyl]-4-methylbenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-[(S)-1-diethoxyphosphorylethylthio]-4-methylbenzene: Similar structure but with a thioether group instead of a sulfinyl group.
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene is unique due to the presence of both diethoxyphosphoryl and sulfinyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
827304-08-5 |
|---|---|
Molecular Formula |
C13H21O4PS |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene |
InChI |
InChI=1S/C13H21O4PS/c1-5-16-18(14,17-6-2)12(4)19(15)13-9-7-11(3)8-10-13/h7-10,12H,5-6H2,1-4H3/t12?,19-/m1/s1 |
InChI Key |
UGUSJHBLUZYFKW-FKWGRNQDSA-N |
Isomeric SMILES |
CCOP(=O)(C(C)[S@@](=O)C1=CC=C(C=C1)C)OCC |
Canonical SMILES |
CCOP(=O)(C(C)S(=O)C1=CC=C(C=C1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)

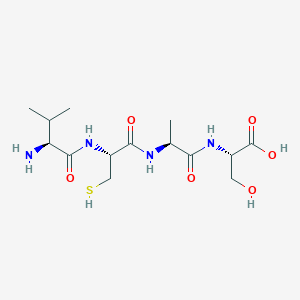
![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
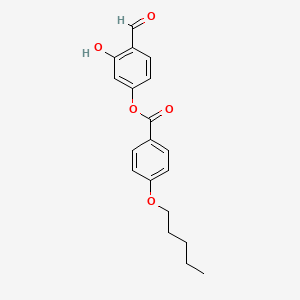
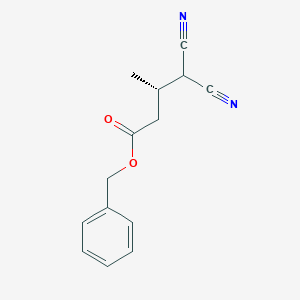
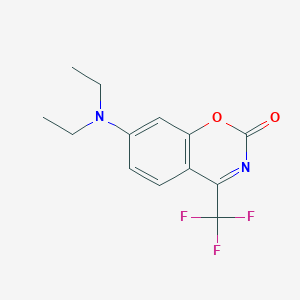
![N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide](/img/structure/B14218129.png)
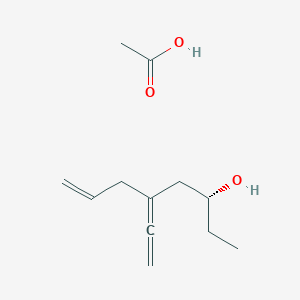
![Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane](/img/structure/B14218134.png)
![Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl-](/img/structure/B14218138.png)

